CJC-1295 was developed through modifications of the natural growth hormone-releasing hormone, incorporating structural changes that enhance its pharmacokinetic properties. It belongs to a class of compounds known as peptide hormones, specifically targeting the growth hormone-releasing hormone receptor. The compound is often used in clinical research to explore its potential therapeutic applications in conditions associated with growth hormone deficiency and metabolic disorders.
CJC-1295 can be synthesized using several methods:
The synthesis involves multiple steps including purification processes such as column chromatography and quality control measures like mass spectrometry and nuclear magnetic resonance to confirm structural integrity and purity .
CJC-1295 is composed of 30 amino acids with a specific sequence that enhances its binding affinity to the growth hormone-releasing hormone receptor. Its structure includes modifications that prevent enzymatic degradation, thus prolonging its activity within the body.
The molecular formula for CJC-1295 is , with a molecular weight of approximately 3370 Daltons. The peptide's structure includes an albumin-binding domain that contributes to its extended half-life in circulation .
CJC-1295 primarily functions by mimicking the action of natural growth hormone-releasing hormone. Upon administration, it binds to the growth hormone-releasing hormone receptor on pituitary cells, triggering intracellular signaling pathways that promote the synthesis and release of growth hormone.
The activation of cyclic adenosine monophosphate signaling pathways leads to increased transcription of genes associated with growth hormone production. The peptide's resistance to enzymatic degradation allows it to maintain effective concentrations in the bloodstream over extended periods, enhancing its physiological impact .
CJC-1295 exerts its effects by binding to the growth hormone-releasing hormone receptor, activating downstream signaling pathways that culminate in increased secretion of growth hormone from the anterior pituitary gland. This process involves:
CJC-1295 is typically presented as a white powder when lyophilized. It is soluble in water and exhibits stability under proper storage conditions.
Key chemical properties include:
Analyses often focus on determining solubility, pH, and amino acid composition through methods such as high-performance liquid chromatography and mass spectrometry .
CJC-1295 has garnered interest for various scientific applications:
The development of CJC-1295 emerged from decades of research into GHRH physiology and peptide engineering:
Natural GHRH Limitations: Native human GHRH (1-44-NH₂) exhibits an extremely short plasma half-life (approximately 7-50 minutes) due to rapid enzymatic degradation by dipeptidyl peptidase IV (DPP-IV) and other proteases. This instability prevented practical clinical applications despite its potent growth hormone-releasing activity [1] [4]. Initial analogs like sermorelin (GHRH 1-29) retained biological activity but still required multiple daily injections due to short half-lives, compromising patient compliance and therapeutic efficacy.
Evolution of Analog Designs: Researchers systematically modified the GHRH structure to enhance stability. Early strategies included:
Strategic amino acid substitutions (e.g., glutamine for asparagine at position 8, alanine for glycine at position 15, leucine for methionine at position 27) to enhance receptor binding affinity and reduce oxidation susceptibility [1]. These modifications culminated in the creation of the "Modified GRF (1-29)" backbone that forms the structural basis of CJC-1295 without DAC.
ConjuChem's Innovation: Canadian biotech company ConjuChem Biotechnologies pioneered the Drug Affinity Complex (DAC) technology platform in the early 2000s. By applying this technology to Modified GRF (1-29), they created CJC-1295 DAC (also designated CJC-1295 with DAC). This version incorporates a reactive maleimidopropionyl group at the C-terminal lysine residue, enabling covalent binding to albumin upon administration [1]. The DAC technology represented a paradigm shift in peptide half-life extension, moving beyond traditional approaches like PEGylation.
Clinical Validation Milestones: Phase I clinical trials demonstrated unprecedented pharmacokinetic improvements. A landmark 2006 study published in the Journal of Clinical Endocrinology & Metabolism revealed that a single subcutaneous injection of CJC-1295 (30-60 μg/kg) increased mean plasma GH concentrations by 2- to 10-fold for over 6 days and IGF-1 levels by 1.5- to 3-fold for 9-11 days [5]. This magnitude and duration of effect represented a quantum leap over previous GHRH analogs, validating the DAC approach.
Table 1: Evolution of Key GHRH Analogs Leading to CJC-1295
Compound | Structural Features | Half-Life Extension Strategy | Key Limitations |
---|---|---|---|
GHRH (1-44) | Native sequence | None | Minutes (rapid enzymatic cleavage) |
Sermorelin | Truncated 1-29 sequence | Reduced cleavage sites | Short half-life (~10-20 mins) |
Modified GRF 1-29 | D-Ala², Gln⁸, Ala¹⁵, Leu²⁷ substitutions | DPP-IV resistance, stability enhancement | Still requires multiple daily doses |
CJC-1295 (with DAC) | Modified GRF 1-29 + Lys³⁰-Maleimidopropionyl | Covalent albumin binding | Prolonged action up to 8 days |
CJC-1295 embodies three revolutionary pharmacological design strategies that synergistically address the limitations of natural GHRH and earlier analogs:
Table 2: Structural and Functional Analysis of CJC-1295 Modifications
Modification Site | Structural Change | Functional Rationale | Pharmacological Impact |
---|---|---|---|
N-terminal (Position 2) | Tyr → D-Ala | DPP-IV cleavage resistance | Increased plasma stability |
Central Region (Position 8) | Asn → Gln | Enhanced hydrogen bonding potential | Improved receptor binding affinity |
Central Region (Position 15) | Gly → Ala | Altered conformational flexibility | Optimized receptor interaction kinetics |
C-terminal Region (Position 27) | Met → Leu | Oxidation resistance | Improved storage stability and in vivo persistence |
C-terminal Extension | Addition of Lys³⁰-Maleimidopropionyl | Covalent albumin binding | Half-life extension to ~8 days (vs minutes in GHRH) |
The molecular architecture of CJC-1295 (molecular formula: C₁₆₅H₂₆₉N₄₇O₄₆; molecular weight: 3647.250 g·mol⁻¹) integrates these innovations into a single chemical entity [1]. Its design represents a sophisticated application of Class II GPCR ligand modification strategies, which include D-amino acid substitutions, stability-enhancing residue replacements, and circulation-stabilizing moieties [10]. By extending half-life through physiological protein binding rather than synthetic polymers like polyethylene glycol (PEG), CJC-1295 maintains a more natural distribution profile while minimizing potential immunogenicity concerns associated with artificial polymers.
The pharmacological profile of CJC-1295 thus emerges from the synergistic integration of: 1) receptor-targeted sequence optimization, 2) enzymatic stability enhancements, and 3) macromolecular half-life extension. This multi-faceted approach transformed GHRH from a pharmacological curiosity into a practical therapeutic agent with sustained activity, establishing a new paradigm for peptide hormone analog development.
Table 3: Key Class II GPCR Modification Strategies Exemplified by CJC-1295
Modification Strategy | Application in CJC-1295 | Therapeutic Advantage |
---|---|---|
D-amino acid substitution | D-Ala² at N-terminus | Resistance to DPP-IV degradation |
Stabilizing residue swap | Met²⁷ → Leu substitution | Elimination of oxidation-sensitive residue |
C-terminal modification | Amidation & Lys³⁰ extension | Enhanced stability and conjugation site |
Macromolecule conjugation | Maleimidopropionyl-DAC for albumin binding | Prolonged half-life via reduced renal clearance |
Receptor affinity optimization | Gln⁸, Ala¹⁵ substitutions | Improved binding to GHRH receptor |
Chemical Compounds Mentioned:
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0